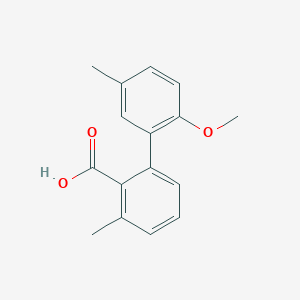
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (4-Cl-MDPB) is an organic compound that has been found to have a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 159-160 °C and is soluble in methanol, acetone, and chloroform. 4-Cl-MDPB has been used as a starting material in the synthesis of various compounds, as well as a reagent in the synthesis of a variety of organic compounds. It has also been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
The main advantage of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its availability and relative low cost. Additionally, it is relatively easy to work with, as it is soluble in a variety of solvents, such as methanol, acetone, and chloroform. The main limitation of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its potential toxicity, as it has been found to have cytotoxic effects in some cell lines.
将来の方向性
The potential applications of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are far-reaching and there are many possible future directions for research. These include further exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases, as well as its potential use as a starting material in the synthesis of various organic compounds. Additionally, further research is needed to better understand the mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% and its potential toxicity. Finally, further research is needed to explore the potential use of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% as an antioxidant, as well as its potential applications in other areas, such as food preservation and drug delivery.
合成法
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-methylenedioxyphenylmagnesium bromide in the presence of a base, such as pyridine. This reaction yields 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in a yield of 95%.
科学的研究の応用
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in scientific research in a variety of ways. It has been used as a starting material in the synthesis of various compounds, such as 4-chloro-2-methyl-3-methoxybenzoic acid, 4-chloro-2-methyl-3-methoxyphenol, and 4-chloro-2-methyl-3-methoxyphenylacetic acid. It has also been used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methyl-3-methoxybenzaldehyde, 4-chloro-2-methyl-3-methoxybenzyl alcohol, and 4-chloro-2-methyl-3-methoxybenzamide. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFTRNUCRTPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














